molecular formula C15H15Cl2NO3S B4020128 3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B4020128
M. Wt: 360.3 g/mol
InChI Key: DHTUEQGXDMUUDE-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of thiazolidinediones, which are known for their broad spectrum of biological activities. Thiazolidinediones are crucial in medicinal chemistry due to their versatility in drug design, offering a wide range of therapeutic potentials.

Synthesis Analysis

The synthesis of derivatives like 3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves strategies such as direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with specific acyl chlorides. This process has been demonstrated in the synthesis of various 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, confirming the feasibility of synthesizing a wide range of structurally related compounds (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is often confirmed using techniques such as elemental analysis, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Single-crystal X-ray diffraction data have also been utilized to determine the crystal structure of specific compounds, providing detailed insights into their molecular geometry and confirmation (Popov-Pergal et al., 2010).

Chemical Reactions and Properties

Thiazolidinedione derivatives undergo various chemical reactions, including Knoevenagel condensation, which is pivotal in the synthesis of these compounds. The reactivity of these compounds can be tailored by substituting different functional groups, influencing their biological activity and chemical properties. For example, the introduction of alkyl or aryl groups can significantly affect the compounds' hypoglycemic and hypolipidemic activities (Sohda et al., 1982).

properties

IUPAC Name

(5Z)-3-butyl-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-4-5-18-14(19)12(22-15(18)20)7-9-6-10(16)8-11(17)13(9)21-2/h6-8H,3-5H2,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTUEQGXDMUUDE-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-butyl-5-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.